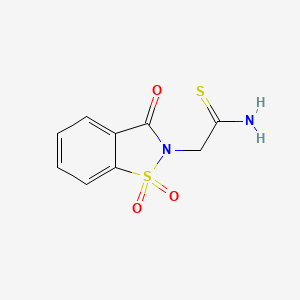

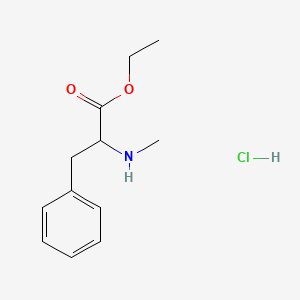

![molecular formula C14H18N4O3 B2863696 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034549-11-4](/img/structure/B2863696.png)

8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . These are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved using known and new synthetic methodologies . The synthetic methods used for the synthesis of these compounds often start from a preformed pyrimidine ring or a pyridine ring .Molecular Structure Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones are a type of privileged heterocyclic scaffolds . They are similar to nitrogen bases present in DNA and RNA, which makes them particularly interesting .Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored various synthetic routes to create novel pyrimidine derivatives, which share a core structural resemblance with "8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one". For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds starting from visnaginone and khellinone derivatives, leading to the creation of compounds with significant anti-inflammatory and analgesic activities. This study highlights the versatility of pyrimidine derivatives in synthesizing compounds with potential biological activities Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Pharmacological Applications

The pharmacological potential of morpholine and pyrimidine derivatives has been a subject of extensive research. These compounds exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antitumor effects. Muhammad et al. (2017) developed new morpholinylchalcones and further derived 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, demonstrating promising in vitro antitumor activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This indicates the potential of morpholine and pyrimidine-based compounds in cancer therapy Muhammad, Edrees, Faty, Gomha, Alterary, & Mabkhot, 2017.

Environmental and Material Science Applications

Beyond pharmacological interests, pyrimidine derivatives have been evaluated for their potential in materials science and as corrosion inhibitors. Abdallah, Shalabi, & Bayoumy (2018) investigated pyridopyrimidinone derivatives for their ability to inhibit corrosion of carbon steel in acidic environments. Their findings suggest that these compounds could serve as effective corrosion inhibitors, highlighting an industrial application of pyrimidine derivatives Abdallah, Shalabi, & Bayoumy, 2018.

Mechanism of Action

Target of Action

It is known that pyrido[2,3-d]pyrimidines, the core structure of this compound, have been used in the development of various tyrosine kinase inhibitors (tkis) against diverse types of cancers . These targets include breakpoint cluster region protein (BCR) kinase, discoidin domain-containing receptor 2 (DDR2), MAP kinase interacting kinase (MNK1/2), and zeta-chain-associated protein kinase 70 kDa (ZAP-70) .

Mode of Action

It’s known that pyrido[2,3-d]pyrimidines can inhibit the activity of various kinases, thereby disrupting the signaling pathways that promote cancer cell growth and survival .

Biochemical Pathways

The compound is involved in the autocatalytic photoinduced oxidative dehydrogenation process . This process involves the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical . The process is autocatalytic and can be triggered by irradiating the compound at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .

Result of Action

The inhibition of kinase activity can disrupt cancer cell signaling pathways, potentially leading to the death of cancer cells .

Action Environment

The compound’s action can be influenced by environmental factors such as light and temperature. For instance, the autocatalytic photoinduced oxidative dehydrogenation process can be triggered by irradiating the compound at specific wavelengths (450 or 365 nm) in DMSO, in the presence of air, and at room temperature .

Future Directions

properties

IUPAC Name |

8-(2-methoxyethyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-20-7-6-18-12(19)3-2-11-13(15-10-16-14(11)18)17-4-8-21-9-5-17/h2-3,10H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSPPRCCPZNTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C=CC2=C1N=CN=C2N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

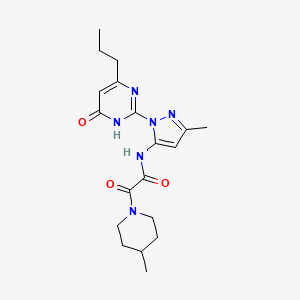

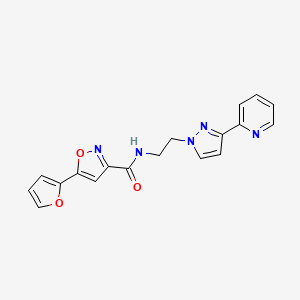

![(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2863615.png)

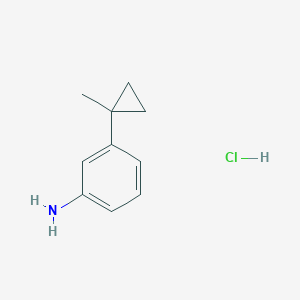

![Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2863617.png)

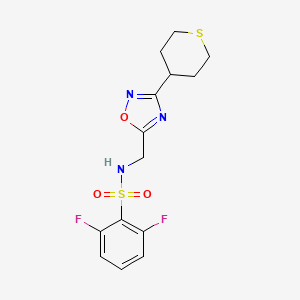

![Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2863620.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2863622.png)

![Methyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2863627.png)

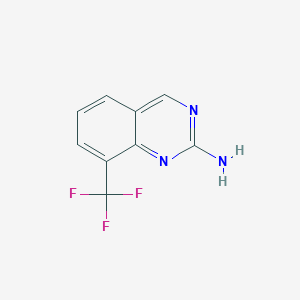

![6-Chloro-3-(2,6-dichlorophenyl)-8-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2863628.png)

![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2863632.png)